Mycobutin

Description

Properties

IUPAC Name |

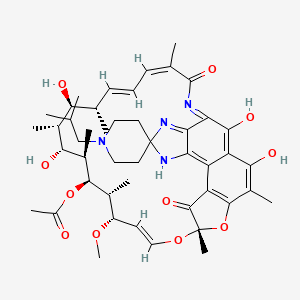

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBTYMGEBZUQTK-PVLSIAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Minimally soluble (0.19 mg/mL) | |

| Record name | Rifabutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72559-06-9 | |

| Record name | Rifabutin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifabutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mycobutin (Rifabutin) Against Mycobacterium avium Complex

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mycobutin (rifabutin), a semi-synthetic spiropiperidyl derivative of rifamycin (B1679328) S, is a cornerstone in the prophylaxis and treatment of disseminated Mycobacterium avium complex (MAC) infections, particularly in immunocompromised individuals.[1][2][3] Its bactericidal activity stems from the specific inhibition of a fundamental bacterial process: transcription. This technical guide provides a detailed examination of the molecular mechanism by which rifabutin (B1679326) exerts its effect on MAC, explores the quantitative measures of its efficacy, outlines the genetic basis of resistance, and furnishes detailed protocols for key experimental assays used in its study.

Core Mechanism of Action: Inhibition of DNA-Dependent RNA Polymerase

The primary antimicrobial action of all rifamycins (B7979662), including rifabutin, is the targeted inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[4][5]

1.1. Molecular Target: The RNAP β-Subunit (RpoB)

Rifabutin binds with high affinity to the β-subunit of the bacterial RNAP, a component encoded by the rpoB gene.[2][6] The binding site is a well-defined pocket located deep within the DNA/RNA channel, in close proximity to the enzyme's active site but not directly at the catalytic center.[6][7] This binding pocket is highly conserved across a wide range of bacterial species but is sufficiently different from eukaryotic RNAPs, which accounts for the drug's selective toxicity against bacteria.[7]

1.2. Mode of Inhibition: Steric Occlusion

Once bound, rifabutin does not prevent the initial formation of the first one or two phosphodiester bonds of a new RNA chain. Instead, its mechanism is one of steric hindrance.[7][8] The drug physically blocks the path of the elongating RNA transcript, preventing it from extending beyond a length of 2-3 nucleotides.[8][9] This abortive initiation effectively halts the transcription process, leading to a global shutdown of protein synthesis and subsequent bacterial cell death.[5] The Mycobacterium avium RNAP has been shown to be more sensitive to rifamycins than the RNAP from E. coli.[7]

References

- 1. Rifabutin: a review with emphasis on its role in the prevention of disseminated Mycobacterium avium complex infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Commentary: Rifabutin Resistance Associated with Double Mutations in rpoB Gene in Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mycobacterium abscessus HelR interacts with RNA Polymerase to confer intrinsic rifamycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Nontuberculous Mycobacteria to Mycobutin: A Technical Guide

This guide provides an in-depth overview of the in vitro susceptibility of various nontuberculous mycobacteria (NTM) species to Mycobutin (rifabutin). It is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, experimental methodologies, and visual summaries of key concepts.

Introduction

Nontuberculous mycobacteria are a diverse group of environmental organisms that can cause a wide range of diseases in humans, particularly pulmonary infections.[1] The treatment of NTM infections is often challenging due to intrinsic and acquired resistance to many antibiotics.[2] this compound (rifabutin), a semi-synthetic derivative of rifamycin (B1679328) S, is an important antimicrobial agent in the management of mycobacterial infections, including those caused by NTM.[3][4] It is often used for the prophylaxis and treatment of Mycobacterium avium complex (MAC) infections, especially in immunocompromised patients, and is considered a therapeutic option for other NTM diseases.[3][5] Understanding the species-specific in vitro susceptibility of NTM to rifabutin (B1679326) is critical for optimizing treatment regimens.

Rifabutin's mechanism of action involves the inhibition of the bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcribing DNA into RNA.[3][6][7] By binding to the beta-subunit of this enzyme, rifabutin effectively halts the synthesis of messenger RNA (mRNA), which in turn impedes protein production and leads to bacterial cell death.[4][6] This bactericidal action is potent against a broad spectrum of mycobacterial species.[6]

Quantitative Susceptibility Data

The in vitro activity of rifabutin against NTM varies significantly among different species. Generally, rifabutin demonstrates superior activity compared to other rifamycins (B7979662) like rifampin.[2][8] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative look at rifabutin's efficacy. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Table 1: Rifabutin MIC Values for Slowly Growing Nontuberculous Mycobacteria (SGM)

| NTM Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |

| Mycobacterium avium complex (MAC) | 311 (pooled) | ≤0.062–0.5 | 0.25–1 | Not Specified | [2][8][9] |

| Mycobacterium kansasii | 311 (pooled) | ≤0.062 | ≤0.062 | Not Specified | [2][8] |

| Mycobacterium kansasii | 14 | Low (100% Susceptible) | Low (100% Susceptible) | Not Specified | [10] |

Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Rifabutin MIC Values for Rapidly Growing Nontuberculous Mycobacteria (RGM)

| NTM Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |

| M. abscessus complex (MABS) | 311 (pooled) | 4–8 | 16 | Not Specified | [2][8] |

| M. abscessus complex (MABS) | 48 | 1 | 8 | 0.0625–32 | [11] |

Studies consistently show that rifabutin has the lowest MIC values against a range of NTM species when compared to other rifamycins, including rifampin and rifapentine.[2][5][8] It is particularly potent against MAC and M. kansasii.[2][8][10] While MICs for the M. abscessus complex are higher, they are still the lowest among the tested rifamycins, suggesting potential clinical utility, even in drug-resistant cases.[2][8] Importantly, rifabutin retains activity against macrolide- and aminoglycoside-resistant NTM isolates.[2][8]

Experimental Protocols

Antimicrobial susceptibility testing (AST) for NTM is essential for guiding therapy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures.[12][13] The broth microdilution method is the most recommended and widely used technique for determining the MIC of rifabutin against NTM isolates.[13][14]

Detailed Protocol: Broth Microdilution for NTM Susceptibility Testing (CLSI M24 Guideline)

-

Isolate Preparation:

-

Inoculum Preparation:

-

A few colonies from the pure culture are transferred to a tube containing sterile water or saline with glass beads.

-

The suspension is vortexed to create a homogeneous mixture and break up clumps.[15]

-

The suspension is allowed to sit for a few minutes for larger particles to settle.

-

The turbidity of the supernatant is adjusted to match a 0.5 McFarland standard.[14]

-

This standardized suspension is then further diluted (e.g., 1:100) in cation-adjusted Mueller-Hinton broth, often supplemented with oleic acid-albumin-dextrose-catalase (OADC), to achieve the final target inoculum concentration.[14]

-

-

Plate Inoculation:

-

Pre-prepared 96-well microtiter plates containing serial twofold dilutions of rifabutin and other tested antimicrobials are used.[10][14] These plates are often commercially available (e.g., Sensititre panels).[15]

-

The prepared inoculum is dispensed into each well of the microtiter plate, typically using an automated inoculation system to ensure accuracy and consistency.[14]

-

Each plate includes a growth control well (no antibiotic) and a sterility control well.

-

-

Incubation:

-

The inoculated plates are sealed with an adhesive film to prevent evaporation and contamination.[15]

-

Plates are incubated at the appropriate temperature for the species being tested (e.g., 36 ± 2°C for most SGM, 32°C for M. haemophilum, 42°C for M. xenopi).[14]

-

Incubation times vary by species: RGM are typically incubated for 3-5 days, while SGM require 7-14 days or longer.[12][14] For detecting inducible macrolide resistance in M. abscessus, incubation can be extended to 14 days.[15]

-

-

Reading and Interpretation of Results:

-

The MIC is determined by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible growth of the mycobacteria.

-

The results are interpreted according to CLSI breakpoints where available. For many NTM-drug combinations, including rifabutin for species other than M. kansasii, definitive clinical breakpoints have not been established, and MIC values are reported without an interpretation.[1][12]

-

Visualizations

Rifabutin acts by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into mRNA and halting protein synthesis.

Caption: Fig 1: Rifabutin inhibits bacterial transcription by binding to RNA polymerase.

The following diagram illustrates the standardized workflow for determining the in vitro susceptibility of NTM using the broth microdilution method.

Caption: Fig 2: Standardized workflow for NTM antimicrobial susceptibility testing.

The susceptibility of NTM to rifabutin can be broadly categorized based on published MIC data, showing a clear distinction between different species groups.

Caption: Fig 3: Categorization of NTM species based on rifabutin susceptibility.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Articles [globalrx.com]

- 4. Rifabutin - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. What is the mechanism of Rifabutin? [synapse.patsnap.com]

- 7. What is Rifabutin used for? [synapse.patsnap.com]

- 8. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline [idsociety.org]

- 14. In vitro susceptibility patterns for slowly growing non-tuberculous mycobacteria in the USA from 2018 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. trekds.com [trekds.com]

The Dawn of a Potent Antitubercular Agent: An In-depth Technical Guide to the Early Research on Mycobutin (Rifabutin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against tuberculosis, the introduction of new therapeutic agents is a critical milestone. Mycobutin, scientifically known as rifabutin (B1679326), emerged from early research as a promising weapon against Mycobacterium tuberculosis. This technical guide delves into the foundational preclinical research that established the antitubercular properties of this potent rifamycin (B1679328) derivative, formerly identified as Ansamycin LM 427.[1][2] Discovered in 1975 by Italian scientists, rifabutin is a semi-synthetic spiropiperidyl derivative of rifamycin S.[3] Its early evaluation revealed a distinct profile, including high potency against M. tuberculosis and activity against some strains resistant to the cornerstone drug, rifampin. This document provides a comprehensive overview of the initial in vitro and in vivo studies, detailing the experimental protocols that paved the way for its clinical development.

Core Mechanism of Action: Inhibition of Bacterial Transcription

Rifabutin exerts its bactericidal effect by targeting a fundamental process in bacterial survival: transcription. It specifically inhibits the DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into messenger RNA (mRNA).[4] This action is achieved through the binding of rifabutin to the β-subunit of the bacterial RNA polymerase, which sterically hinders the elongation of the nascent RNA chain.[4][5] This targeted inhibition effectively halts protein synthesis, leading to bacterial cell death.[4] While sharing this mechanism with rifampin, early studies suggested that rifabutin may possess a different affinity for the mycobacterial RNA polymerase, potentially explaining its efficacy against some rifampin-resistant isolates.[6]

In Vitro Antitubercular Activity

Early in vitro studies were crucial in quantifying the potent activity of this compound against M. tuberculosis. These experiments consistently demonstrated that rifabutin possessed greater or similar activity when compared to rifampin.[2] The primary metric for this evaluation was the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the MIC values of rifabutin against rifampin-susceptible and rifampin-resistant strains of M. tuberculosis as determined in early research.

| Mycobacterium tuberculosis Strains | Number of Strains | MIC Range (µg/mL) | Methodology | Reference |

| Rifampin-Susceptible | 17 | ≤ 0.06 | Agar (B569324) Dilution (7H10/7H11) & Radiometric (7H12 Broth) | Heifets et al., 1988[2] |

| Rifampin-Resistant | 21 | 0.25 - 16.0 | Agar Dilution (7H10/7H11) & Radiometric (7H12 Broth) | Heifets et al., 1988[2] |

| "Wild" Strains (Taiwan) | Not Specified | 0.015 - 0.125 | Radiometric (7H12 Broth) | Chen et al., 1989[7] |

Experimental Protocols for MIC Determination

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.

-

Media Preparation: Middlebrook 7H10 or 7H11 agar was prepared according to the manufacturer's instructions.[2][8]

-

Drug Incorporation: Twofold serial dilutions of rifabutin were incorporated into the molten agar before pouring it into quadrant plates. A drug-free control quadrant was included in each plate.[8]

-

Inoculum Preparation: A suspension of M. tuberculosis was prepared and adjusted to a standard turbidity.

-

Inoculation: The surface of the agar in each quadrant was inoculated with the bacterial suspension.

-

Incubation: The plates were incubated at 37°C for 21 days.[8]

-

MIC Determination: The MIC was defined as the lowest concentration of rifabutin that inhibited more than 99% of the bacterial population compared to the growth on the drug-free control.[8]

The radiometric method offers a more rapid determination of mycobacterial susceptibility.

-

Media and Vials: Special 7H12 liquid medium containing a 14C-labeled substrate (e.g., palmitic acid) was used in BACTEC vials.[9]

-

Drug Addition: Serial dilutions of rifabutin were added to the vials.

-

Inoculation: Vials were inoculated with a standardized suspension of M. tuberculosis.

-

Incubation and Monitoring: The vials were incubated at 37°C and monitored daily using the BACTEC instrument, which measures the amount of 14CO2 produced from the metabolism of the labeled substrate. This measurement is expressed as a Growth Index (GI).[10]

-

MIC Determination: The MIC was defined as the lowest drug concentration that showed a significantly smaller daily increase in the GI compared to a 1:100 diluted drug-free control culture.[4]

In Vivo Antitubercular Efficacy

Animal models, particularly in mice, were instrumental in assessing the in vivo efficacy of this compound. These studies provided crucial data on the drug's ability to reduce bacterial load in key organs affected by tuberculosis.

Quantitative Data: In Vivo Efficacy in a Mouse Model

The following table presents data from an early study evaluating the efficacy of rifabutin in a mouse model of tuberculosis.

| Treatment Group | Dosage | Duration | Organ | Log10 CFU Reduction (vs. Control) | Reference |

| Rifabutin | 10 mg/kg/day | 8 weeks | Spleen | Sterilization | Jabes et al., 1994[5] |

| Rifabutin | 10 mg/kg/day | 8 weeks | Lungs | 5.7 | Jabes et al., 1994[5] |

| Rifabutin | 10 mg/kg/day | 12 weeks | Spleen | Sterilization | Jabes et al., 1994[5] |

| Rifabutin | 10 mg/kg/day | 12 weeks | Lungs | Sterilization | Jabes et al., 1994[5] |

CFU: Colony Forming Units

Experimental Protocol for In Vivo Efficacy Study in Mice

-

Animal Model: C57BL/6 mice were commonly used in these early studies.

-

Infection: Mice were infected with a virulent strain of M. tuberculosis (e.g., H37Rv) either intravenously or through a low-dose aerosol inhalation to establish a systemic or pulmonary infection, respectively.

-

Treatment: A specified period after infection, treatment with rifabutin was initiated. The drug was typically administered daily via oral gavage at a defined dosage (e.g., 10 mg/kg).[5]

-

Assessment of Efficacy: At various time points during and after treatment, groups of mice were sacrificed. The lungs and spleens were aseptically removed and homogenized.

-

Bacterial Load Determination: Serial dilutions of the organ homogenates were plated on Middlebrook 7H10 agar.[6] After incubation, the number of colony-forming units (CFU) was counted to determine the bacterial load in each organ.

-

Data Analysis: The efficacy of the treatment was determined by comparing the CFU counts in the organs of treated mice to those of an untreated control group.

Conclusion

The early preclinical research on this compound (rifabutin) laid a robust foundation for its development as a key antitubercular agent. The in vitro data unequivocally demonstrated its high potency against M. tuberculosis, including some strains resistant to rifampin. These findings were substantiated by in vivo studies in mouse models, which confirmed its ability to effectively clear mycobacterial infections from target organs. The detailed experimental protocols outlined in this guide highlight the rigorous scientific approach taken to characterize the antitubercular properties of this important drug. This foundational knowledge continues to be relevant for researchers and drug development professionals working on novel therapies and combination regimens to combat the global threat of tuberculosis.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Rifabutine: minimal inhibitory and bactericidal concentrations for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Rifapentine Susceptibility Tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effectiveness of rifabutin alone or in combination with isoniazid in preventive therapy of mouse tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative in vivo activities of rifabutin and rifapentine against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minimal inhibitory concentrations of rifabutin, ciprofloxacin, and ofloxacin against Mycobacterium tuberculosis isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of rapid radiometric method for drug susceptibility testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiometric method for testing susceptibility of mycobacteria to pyrazinamide in 7H12 broth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimycobacterial activity in vivo of LM427 (rifabutin) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Mycobutin (Rifabutin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of Mycobutin (rifabutin), a key antimycobacterial agent. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of essential data and methodologies.

Physicochemical Properties

This compound, a semisynthetic ansamycin (B12435341) antibiotic, is a red-violet powder.[1][2][3] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative foundation for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₂N₄O₁₁ | [1][4] |

| Molecular Weight | 847.02 g/mol | [1][4] |

| Melting Point | 148ºC - 156ºC (with decomposition) | [1] |

| pKa | 6.9 in methanol/water (1:1, v/v) | [1] |

| Log P (n-octanol/water) | 3.2 | [2][3] |

Solubility Profile

The solubility of this compound is a critical parameter influencing its absorption, distribution, and formulation development. It is sparingly soluble in ethanol (B145695) and very slightly soluble in water, while exhibiting good solubility in chloroform (B151607) and methanol.[1][2] A summary of its solubility in various solvents is provided below.

| Solvent | Solubility | Reference |

| Water | 0.19 mg/mL | [1][2][3] |

| Chloroform | Soluble | [1][2] |

| Methanol | Soluble | [1][2] |

| Ethanol | Sparingly Soluble | [1][2] |

| Ethanol, DMSO, Dimethyl formamide | ~30 mg/mL | [5] |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [5] |

| 90% PEG 400 and 10% Ethanol/Propylene Glycol | 1.6803 mg/mL | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols relevant to the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid pharmaceutical compound is a key indicator of its purity. The capillary method is a widely accepted technique for this determination.[8][9]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance melts is observed and recorded.

Apparatus:

-

Melting point apparatus with a heating block and a means for temperature control and observation.

-

Glass capillary tubes (closed at one end).

-

Sample pulverizer (e.g., mortar and pestle).

Procedure:

-

Sample Preparation: A small amount of the this compound powder is finely ground.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-4 mm.[10]

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is ramped up at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[10]

-

The temperatures at which melting begins and is complete are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like this compound, pKa influences solubility, absorption, and distribution. Potentiometric titration is a common and accurate method for its determination.[2][3]

Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

-

Potentiometer with a pH electrode.

-

Burette for titrant delivery.

-

Stirrer (e.g., magnetic stir plate and stir bar).

-

Beaker or titration vessel.

Procedure:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., methanol/water, as indicated for its known pKa value).[1]

-

Titration: The solution is placed in the titration vessel and stirred continuously.

-

A standardized solution of a strong acid or base is added in small, known increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][4][6]

Principle: An excess amount of the solid drug is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Apparatus:

-

Flasks with stoppers.

-

Constant temperature shaker or incubator.

-

Centrifuge or filtration apparatus (e.g., syringe filters).

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer).

Procedure:

-

Sample Preparation: An excess amount of this compound powder is added to a flask containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).

-

Equilibration: The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is removed from the shaker and allowed to stand to let undissolved solids settle. An aliquot of the supernatant is then carefully removed and clarified by centrifugation or filtration to remove any remaining solid particles.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Visible spectrophotometry.

Concentration Measurement (UV-Visible Spectrophotometry)

UV-Visible spectrophotometry is a common and effective method for quantifying the concentration of a chromophoric compound like this compound in solution.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert law).

Apparatus:

-

UV-Visible spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is scanned across a range of UV-visible wavelengths to determine the λmax, which is the wavelength at which the drug absorbs the most light. For Rifabutin, a λmax of 237 nm has been reported in a water:methanol (40:60 v/v) mixture.

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared.

-

The absorbance of each standard solution is measured at the λmax.

-

A calibration curve is constructed by plotting absorbance versus concentration.

-

Sample Measurement: The absorbance of the unknown sample solution (e.g., from the solubility experiment) is measured at the λmax.

-

Concentration Calculation: The concentration of this compound in the sample is determined by interpolating its absorbance on the calibration curve.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for solubility determination.

Mechanism of Action

This compound exerts its antimycobacterial effect by inhibiting the activity of DNA-dependent RNA polymerase in susceptible bacteria.[2][5][11] This inhibition prevents the transcription of DNA into RNA, a crucial step in protein synthesis, ultimately leading to bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow: Shake-Flask Solubility Assay

The shake-flask method is a fundamental technique for determining the equilibrium solubility of a compound. The following workflow outlines the key steps involved in this process.

Caption: Shake-flask solubility determination workflow.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. enamine.net [enamine.net]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. nano-lab.com.tr [nano-lab.com.tr]

- 9. Melting Point Test - CD Formulation [formulationbio.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. researchgate.net [researchgate.net]

Mycobutin's Impact on Bacterial RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobutin (rifabutin), a semi-synthetic ansamycin (B12435341) antibiotic, is a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP). This technical guide provides an in-depth analysis of this compound's mechanism of action, offering quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of its interaction with the bacterial transcription machinery. By binding to the β-subunit of bacterial RNAP, this compound effectively blocks the path of the elongating RNA transcript, leading to a cessation of transcription and subsequent bacterial cell death. Understanding the nuances of this interaction is pivotal for the development of novel antibacterial agents and for optimizing the use of rifamycins (B7979662) in the face of growing antibiotic resistance.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound, a member of the rifamycin (B1679328) class of antibiotics, exerts its bactericidal effects by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase.[1][2][3] This enzyme is responsible for transcribing the genetic information encoded in DNA into messenger RNA (mRNA), a critical step in protein synthesis.[1][2] this compound's high affinity for prokaryotic RNAP and significantly lower affinity for its mammalian counterpart ensure its selective toxicity against bacteria.[4]

The primary target of this compound is the β-subunit of the bacterial RNAP.[3][4] It binds to a well-defined pocket on this subunit, in close proximity to the RNAP active site.[4] This binding does not prevent the initiation of transcription; however, it creates a steric blockade that physically obstructs the path of the elongating RNA chain beyond a length of 2-3 nucleotides.[4] This "steric-occlusion" mechanism effectively halts transcription, leading to a depletion of essential mRNAs and ultimately, bacterial cell death.[2][4]

Resistance to rifamycins, including this compound, typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP.[2] These mutations alter the structure of the binding pocket, reducing the affinity of the drug for its target.

Downstream Consequences of RNA Polymerase Inhibition

The immediate effect of this compound's inhibition of RNAP is the cessation of mRNA synthesis. This has several downstream consequences for the bacterial cell:

-

Inhibition of Protein Synthesis: Without a continuous supply of new mRNA transcripts, the synthesis of all proteins is halted.[2]

-

Degradation of Ribosomal RNA (rRNA): Studies on the related rifamycin, rifampicin, have shown that the inhibition of transcription can lead to a significant decrease in the levels of 23S and 16S rRNA due to their degradation.[1] This suggests that the cell may recycle the ribonucleotides from rRNA for other processes, such as DNA synthesis, which may continue for a period after transcription is inhibited.[1]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound's inhibitory effect on bacterial RNA polymerase and its overall antibacterial activity can be quantified using various metrics, primarily the half-maximal inhibitory concentration (IC50) for the enzyme and the Minimum Inhibitory Concentration (MIC) for the whole bacteria.

| Organism | Target | Metric | Value | Reference |

| Escherichia coli (Wild-Type) | RNA Polymerase | IC50 | < 0.5 µg/ml | [5] |

| Escherichia coli (Rifampin-Resistant Mutants) | RNA Polymerase | IC50 | > 100 µg/ml | [5] |

| Mycobacterium tuberculosis (Rifampicin-Susceptible) | Whole Cell | MIC | ≤ 0.5 mg/L | [6] |

| Mycobacterium tuberculosis (Certain Rifampicin-Resistant Mutants) | Whole Cell | MIC | ≤ 0.5 mg/L | [6] |

| Staphylococcus aureus (MSSA & MRSA) | Whole Cell | MIC50 | 0.750 µg/mL | [7] |

| Bacillus subtilis (Wild-Type) | Whole Cell | IC50 (Rifampicin) | Value not explicitly for Rifabutin (B1679326), but indicative due to cross-resistance | [8] |

Note: There is complete cross-resistance observed between rifampin, rifabutin, and rifapentine.[5] Therefore, IC50 values for rifampin can serve as a reasonable proxy for the activity of rifabutin against RNA polymerase.

Experimental Protocols

In Vitro Transcription Inhibition Assay

This assay directly measures the ability of this compound to inhibit the synthesis of RNA by purified bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase holoenzyme

-

Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)

-

Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP)

-

Radiolabeled UTP (e.g., [α-³²P]UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 1 mM DTT, 0.01% Triton X-100)

-

This compound stock solution (dissolved in DMSO)

-

Heparin (for single-round transcription assays)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 6% polyacrylamide, 7M urea)

-

Phosphorimager

Procedure:

-

Reaction Assembly: In a microcentrifuge tube, combine the transcription buffer, the linear DNA template (e.g., 10 nM final concentration), and varying concentrations of this compound. Include a no-drug control (with an equivalent amount of DMSO).

-

Enzyme Addition: Add the purified RNA polymerase holoenzyme (e.g., 50 nM final concentration) to the reaction mixture.

-

Open Complex Formation: Incubate the mixture at 37°C for 10-15 minutes to allow for the formation of the open promoter complex.

-

Initiation of Transcription: Start the transcription reaction by adding the NTP mix, including the radiolabeled UTP. For single-round transcription, also add heparin (e.g., 100 µg/mL final concentration) to prevent re-initiation.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.

-

Termination: Stop the reaction by adding an equal volume of stop solution.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Quantification: Dry the gel and expose it to a phosphorimager screen. Quantify the amount of radiolabeled RNA produced in each reaction.

-

IC50 Determination: Plot the percentage of inhibition of RNA synthesis against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

DNase I Footprinting Assay

This technique is used to identify the specific binding site of a molecule on a DNA fragment. In the context of this compound, it can be used to demonstrate how the drug stabilizes the RNA polymerase-DNA complex at the promoter, preventing its movement.

Materials:

-

DNA fragment of interest (e.g., 200-400 bp) containing the promoter, end-labeled with a radioactive or fluorescent tag.

-

Purified bacterial RNA polymerase holoenzyme.

-

This compound.

-

DNase I.

-

DNase I footprinting buffer (e.g., 10mM Tris HCl, pH 7.6, 4mM MgCl₂, 1mM CaCl₂, 150mM KCl, 2mM DTT, 100 µg/ml BSA).[5]

-

Stop solution (e.g., 0.1M EDTA, 0.6M NH₄OAc, 20 µg/ml sonicated salmon sperm DNA).[9]

-

Denaturing polyacrylamide gel.

-

Autoradiography film or fluorescence scanner.

Procedure:

-

DNA Probe Preparation: Prepare a singly end-labeled DNA fragment containing the promoter of interest.[5][9]

-

Binding Reaction: In separate tubes, incubate the labeled DNA probe with:

-

No protein (DNA only control).

-

RNA polymerase holoenzyme.

-

RNA polymerase holoenzyme and this compound. Incubate at an appropriate temperature (e.g., 37°C) for 30-45 minutes to allow binding.[5]

-

-

DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction tube and incubate for a short, precise time (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be titrated beforehand to achieve on average one cut per DNA molecule.[9]

-

Reaction Termination: Stop the digestion by adding a stop solution.[9]

-

DNA Purification: Purify the DNA fragments, for example, by phenol:chloroform extraction and ethanol (B145695) precipitation.[9]

-

Gel Electrophoresis: Resuspend the DNA pellets in loading buffer and separate the fragments on a denaturing polyacrylamide gel.[9]

-

Visualization: Dry the gel and expose it to X-ray film for autoradiography or scan if using a fluorescent label.

-

Analysis: The lane with DNA only will show a ladder of bands representing cleavage at every nucleotide position. In the lane with RNA polymerase, a "footprint" (a region with no bands) will appear where the polymerase protected the DNA from DNase I cleavage. The lane with RNA polymerase and this compound will show a similar or more pronounced footprint, indicating the stabilization of the enzyme-DNA complex.

Visualizations

Mechanism of Action

References

- 1. biorxiv.org [biorxiv.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 6. In-vitro activity of rifabutin against rifampicin-resistant Mycobacterium tuberculosis isolates with known rpoB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Rifabutin: a repurposed antibiotic with high potential against planktonic and biofilm staphylococcal clinical isolates [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. DNase I footprinting [gene.mie-u.ac.jp]

Structural Biology of the Mycobutin-Target Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobutin, also known as Rifabutin (B1679326), is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class of drugs. It is a cornerstone in the treatment of tuberculosis, particularly in patients co-infected with HIV, due to its favorable drug-drug interaction profile compared to its analogue, rifampin. The bactericidal activity of this compound stems from its highly specific interaction with a critical enzyme in the bacterial transcription machinery. This technical guide provides a comprehensive overview of the structural and molecular underpinnings of the this compound-target interaction, offering valuable insights for researchers in infectious diseases and professionals engaged in the development of novel anti-tuberculosis therapies.

The Molecular Target of this compound

The primary molecular target of this compound within bacteria is the β-subunit of the DNA-dependent RNA polymerase (RNAP) .[1] This multi-subunit enzyme is responsible for transcribing the genetic information from DNA into messenger RNA (mRNA), a fundamental process for protein synthesis and cell survival. By binding to the β-subunit, this compound effectively inhibits the initiation of RNA synthesis, leading to a cessation of transcription and ultimately, bacterial cell death. The gene encoding the β-subunit is rpoB, and mutations within this gene are the primary mechanism of resistance to rifamycins (B7979662).

The this compound-RNAP Interaction: A Structural Perspective

The interaction between this compound and the RNAP β-subunit has been elucidated through structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM). These studies have revealed a well-defined binding pocket for rifamycins on the RNAP β-subunit, located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.

This compound, and other rifamycins, function via a steric-occlusion mechanism . They physically block the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides.[2][3] This steric hindrance prevents further elongation of the nascent RNA chain, effectively halting the transcription process at the initiation phase.

Quantitative Analysis of the this compound-Target Interaction

The affinity and inhibitory potential of this compound against Mycobacterium tuberculosis RNAP have been quantified through various in vitro assays. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

Table 1: In Vitro Inhibitory Activity of this compound (Rifabutin) against M. tuberculosis RNA Polymerase

| Compound | Target | Assay Type | IC50 | Reference |

| Rifabutin | Wild-type M. tuberculosis RNAP | In vitro transcription | Data not explicitly found | |

| Rifampicin | Wild-type M. tuberculosis RNAP | In vitro transcription | 0.010 µM | [1] |

| Rifampicin | Wild-type E. coli RNAP | In vitro transcription | ~20 nM | [4] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound (Rifabutin) against M. tuberculosis

| Strain Type | rpoB Mutation | Rifabutin MIC (µg/mL) | Reference |

| Rifamycin-susceptible | Wild-type | ≤0.02 | [5] |

| Multidrug-resistant | Various | 10 | [5] |

| Rifampin-resistant | D516V, D516F, S522L, H526A/C/G/L | ≤0.5 | [6] |

| Rifampin-resistant | S531L, H526Y | 4–64 | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to study the this compound-RNAP interaction.

Purification of Mycobacterium tuberculosis RNA Polymerase

The purification of functional M. tuberculosis RNAP is a critical first step for in vitro studies. Recombinant expression in Escherichia coli is a common approach to obtain sufficient quantities of the enzyme.

Protocol Outline:

-

Expression Vector Construction: The genes encoding the subunits of M. tuberculosis RNAP (α, β, β', and ω) are cloned into appropriate expression vectors. Often, a two-plasmid co-expression system is utilized.

-

Host Strain and Expression: E. coli BL21(DE3) is a commonly used host strain for protein expression. Cells are transformed with the expression plasmids and grown in a suitable culture medium. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved through sonication or high-pressure homogenization.

-

Affinity Chromatography: The RNAP complex is often engineered with an affinity tag (e.g., a polyhistidine-tag) on one of the subunits. This allows for initial purification from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) resin.

-

Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography (e.g., heparin sepharose or a strong anion exchanger like Mono Q). This step separates the RNAP from nucleic acid contaminants and other proteins.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography, which separates the RNAP complex based on its size and helps to ensure the homogeneity of the sample.

-

Purity and Activity Assessment: The purity of the final RNAP preparation is assessed by SDS-PAGE. The transcriptional activity of the purified enzyme is confirmed using an in vitro transcription assay.

In Vitro Transcription Assay for IC50 Determination

This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of RNAP.

Protocol Outline:

-

Reaction Components:

-

Purified M. tuberculosis RNAP holoenzyme (core enzyme plus a sigma factor).

-

A linear DNA template containing a known promoter sequence.

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, and UTP), with one of the rNTPs being radiolabeled (e.g., [α-³²P]UTP) for transcript detection.

-

Transcription buffer containing appropriate salts (e.g., MgCl₂) and buffering agents.

-

Serial dilutions of this compound.

-

-

Reaction Setup:

-

The RNAP holoenzyme and the DNA template are pre-incubated to allow the formation of the open promoter complex.

-

The transcription reaction is initiated by the addition of the rNTP mix and varying concentrations of this compound.

-

The reactions are incubated at 37°C for a defined period to allow for RNA synthesis.

-

-

Termination and Analysis:

-

The reactions are stopped by the addition of a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

-

The RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Data Acquisition and Analysis:

-

The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled transcripts.

-

The intensity of the transcript bands is quantified using densitometry.

-

The percentage of inhibition at each this compound concentration is calculated relative to a no-drug control.

-

The IC50 value, the concentration of this compound that inhibits 50% of the RNAP activity, is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9]

-

X-ray Crystallography of the this compound-RNAP Complex

This technique provides high-resolution structural information about the binding of this compound to RNAP.

Protocol Outline:

-

Complex Formation and Purification: Purified M. tuberculosis RNAP is incubated with an excess of this compound to ensure saturation of the binding site. The resulting complex may be further purified by size-exclusion chromatography to remove unbound ligand.

-

Crystallization: The purified this compound-RNAP complex is subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). A wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) are tested to identify conditions that yield well-ordered crystals.

-

Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the this compound-RNAP complex is then solved using molecular replacement, using a known RNAP structure as a search model. The model is refined against the experimental data to obtain a final, high-resolution atomic model of the complex.[10][11]

Cryo-Electron Microscopy (Cryo-EM) of the this compound-RNAP Complex

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.

Protocol Outline:

-

Sample Preparation: A purified sample of the this compound-RNAP complex is applied to an EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly frozen in liquid ethane. This process vitrifies the sample, preserving the complex in a hydrated, near-native state.

-

Data Collection: The frozen grids are loaded into a transmission electron microscope. A large number of images (micrographs) of the randomly oriented particles are collected using a direct electron detector.

-

Image Processing and 3D Reconstruction:

-

Individual particle images are selected from the micrographs.

-

The particles are aligned and classified into different 2D class averages.

-

A 3D reconstruction of the this compound-RNAP complex is generated from the 2D class averages.

-

-

Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to produce the final structure.[12][13][14]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Protocol Outline:

-

Chip Preparation and Ligand Immobilization: One of the binding partners, typically the larger molecule (RNAP), is immobilized onto the surface of a sensor chip.

-

Analyte Injection: The other binding partner (this compound) is injected at various concentrations over the sensor chip surface in a continuous flow of buffer.

-

Signal Detection: The binding of this compound to the immobilized RNAP causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The association and dissociation phases of the interaction are monitored over time to generate a sensorgram. From this data, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₑ) can be calculated, providing a quantitative measure of the binding affinity.[15]

Visualizations of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the development of resistance.

Caption: Mechanism of this compound action on bacterial transcription.

Caption: Development of this compound resistance via rpoB mutation.

Caption: Workflow for structural analysis of this compound-RNAP interaction.

Conclusion

The structural and molecular understanding of the this compound-RNA polymerase interaction provides a solid foundation for rational drug design and the development of strategies to overcome antibiotic resistance. The detailed knowledge of the binding pocket and the mechanism of inhibition can guide the synthesis of novel rifamycin analogues with improved potency and efficacy against resistant strains of Mycobacterium tuberculosis. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this critical drug-target interaction and contribute to the global fight against tuberculosis.

References

- 1. Rifabutin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of Mycobacterium tuberculosis transcription and transcription inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strong In Vitro Activities of Two New Rifabutin Analogs against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rifabutin and rifampin resistance levels and associated rpoB mutations in clinical isolates of Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. In-vitro activity of rifabutin against rifampicin-resistant Mycobacterium tuberculosis isolates with known rpoB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. rcsb.org [rcsb.org]

- 11. X-Ray Crystallography Findings Aid Discovery of New Drugs - BioResearch - Labmedica.com [labmedica.com]

- 12. rcsb.org [rcsb.org]

- 13. Cryo-Electron Microscopy Structure of the Mycobacterium tuberculosis Cytochrome bcc:aa3 Supercomplex and a Novel Inhibitor Targeting Subunit Cytochrome cI - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Mycobutin (Rifabutin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobutin (rifabutin), a semi-synthetic ansamycin (B12435341) antibiotic derived from rifamycin (B1679328) S, is a critical agent in the management of mycobacterial infections. It is particularly valued for its activity against Mycobacterium tuberculosis and the Mycobacterium avium complex (MAC), especially in the context of co-infections with the human immunodeficiency virus (HIV).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of rifabutin (B1679326), presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and physiological disposition.

Pharmacodynamic Profile

Mechanism of Action

Rifabutin exerts its bactericidal effect by inhibiting the DNA-dependent RNA polymerase (RNAP) in susceptible prokaryotic cells.[1][3] This action is highly specific to the bacterial enzyme, with minimal effect on mammalian RNAP.[3] By binding to the β-subunit of the bacterial RNAP, rifabutin effectively blocks the initiation of transcription, thereby preventing the synthesis of messenger RNA (mRNA) and subsequent protein production, ultimately leading to cell death.[4][5] Mutations in the rpoB gene, which encodes the β-subunit of RNAP, can lead to resistance to rifabutin.[4]

Caption: Mechanism of action of this compound.

In Vitro Activity

Rifabutin demonstrates potent in vitro activity against a range of mycobacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mycobacterium tuberculosis | 0.015 - 0.06 | 0.125 |

| Mycobacterium avium complex (MAC) | ≤0.062 - 0.5 | 0.25 - 1.0 |

| M. kansasii | - | - |

| M. gordonae | - | - |

| M. haemophilum | - | - |

| M. marinum | - | - |

| M. leprae | - | - |

Note: MIC values can vary depending on the testing methodology and geographic location of the isolates.[6][7][8]

Pharmacokinetic Profile

The clinical efficacy of this compound is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion.

Absorption

Following oral administration, rifabutin is readily absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically achieved within 2 to 4 hours.[1][9][10] The absolute bioavailability of the capsule formulation has been estimated to be around 20% in HIV-positive patients.[9][11] While high-fat meals can slow the rate of absorption, they do not significantly affect the overall extent of absorption.[9][11]

Distribution

Rifabutin is highly lipophilic, leading to extensive tissue distribution and intracellular uptake.[11][12] The apparent volume of distribution is large, estimated at 8 to 9.3 L/kg, indicating significant penetration into tissues.[13] Concentrations in lung tissue have been observed to be several times higher than in plasma.[9][11] Plasma protein binding is approximately 85%.[2]

Metabolism

Rifabutin is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme subfamily.[3][14][15] It is a known inducer of its own metabolism, a phenomenon referred to as auto-induction, which can lead to a decrease in its plasma concentrations with repeated dosing.[9][15][16] The two major metabolites are 25-O-desacetyl rifabutin and 31-hydroxy rifabutin. The 25-O-desacetyl metabolite is microbiologically active and contributes to the overall therapeutic effect.[7][16]

Excretion

The elimination of rifabutin and its metabolites occurs through both renal and fecal routes. Approximately 53% of an oral dose is recovered in the urine, primarily as metabolites, while about 30% is excreted in the feces.[7][9][11][16] The terminal elimination half-life of rifabutin is long and variable, with a mean of approximately 45 hours, ranging from 16 to 69 hours.[1][2][9][14]

Caption: Pharmacokinetic pathway of this compound.

Summary of Pharmacokinetic Parameters

| Parameter | Value (Mean ± SD or Range) | Population |

| Tmax (hours) | 3.3 ± 0.9 (2 - 4) | Healthy Volunteers |

| Cmax (ng/mL) | 375 ± 267 (141 - 1033) | Healthy Volunteers (300 mg single dose) |

| Absolute Bioavailability | ~20% | HIV-positive patients |

| Volume of Distribution (Vd) | 8 - 9.3 L/kg | HIV-positive patients |

| Protein Binding | ~85% | In vitro |

| Terminal Half-life (t½) | 45 ± 17 (16 - 69) hours | Healthy Volunteers |

| Systemic Clearance (CLs/F) | 0.69 ± 0.32 L/hr/kg | Healthy Volunteers |

Data compiled from multiple sources.[9][11]

Experimental Protocols

Determination of Rifabutin Plasma Concentrations by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of rifabutin in human plasma.

1. Sample Preparation (Protein Precipitation): a. To 50 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a structurally similar compound not present in the sample). b. Add 150 µL of a precipitation solvent (e.g., acetonitrile) to precipitate plasma proteins. c. Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions: a. HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometry (MS) detector. b. Column: A reverse-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14] c. Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase is a mixture of methanol and water (e.g., 75:25 v/v).[14] d. Flow Rate: Typically 1.0 mL/min.[14] e. Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C). f. Injection Volume: 20-100 µL. g. Detection: UV detection at a wavelength of approximately 240-275 nm.[14]

3. Data Analysis: a. A standard curve is generated by plotting the peak area ratio of rifabutin to the internal standard against a series of known concentrations of rifabutin. b. The concentration of rifabutin in the unknown plasma samples is determined by interpolating their peak area ratios from the standard curve.

Caption: HPLC analysis workflow for this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standardized method for determining the MIC of rifabutin against mycobacterial isolates.

1. Inoculum Preparation: a. From a pure culture of the mycobacterial isolate grown on an appropriate medium (e.g., Middlebrook 7H10/7H11 agar), select several colonies. b. Suspend the colonies in a sterile broth (e.g., Middlebrook 7H9 broth) or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or using a nephelometer. c. Dilute the standardized bacterial suspension to the final desired inoculum concentration (typically 1-5 x 10^5 CFU/mL).

2. Microtiter Plate Preparation: a. Use a sterile 96-well microtiter plate. b. Prepare serial twofold dilutions of rifabutin in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth or Middlebrook 7H9 broth) across the wells of the plate. The concentration range should encompass the expected MIC of the organism. c. Include a growth control well (containing no drug) and a sterility control well (containing uninoculated broth).

3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Seal the plate to prevent evaporation and incubate at the optimal temperature for the specific mycobacterium (e.g., 35-37°C) for a specified period (typically 7-21 days, depending on the growth rate of the organism).

4. Reading and Interpretation: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of rifabutin that shows no visible growth.

Conclusion

This compound possesses a unique pharmacokinetic and pharmacodynamic profile that underpins its clinical utility in the treatment of mycobacterial infections. Its potent inhibitory action on bacterial RNA polymerase, coupled with extensive tissue penetration, makes it an effective agent against intracellular pathogens. However, its metabolism via the CYP3A4 pathway and its potential for drug interactions necessitate careful consideration in clinical practice, particularly in patients receiving concomitant medications. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this important antimicrobial agent.

References

- 1. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. saudijournals.com [saudijournals.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Heterogeneity among Mycobacterium avium complex species isolated from pulmonary infection in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Population Pharmacokinetics and Significant Under-Dosing of Anti-Tuberculosis Medications in People with HIV and Critical Illness | MDPI [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. itmedicalteam.pl [itmedicalteam.pl]

- 14. protocols.io [protocols.io]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note and Protocol: Determination of Mycobutin (Rifabutin) Minimum Inhibitory Concentration (MIC) for Mycobacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mycobutin (rifabutin), a semi-synthetic ansamycin (B12435341) antibiotic, is a crucial component in the treatment of mycobacterial infections, including those caused by Mycobacterium tuberculosis complex (MTBC) and non-tuberculous mycobacteria (NTM). It is particularly valuable for treating patients with multidrug-resistant tuberculosis (MDR-TB) and in HIV co-infected individuals due to fewer drug-drug interactions compared to rifampin.[1] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is essential for guiding clinical therapy, monitoring for the emergence of resistance, and for the research and development of new anti-mycobacterial agents.

This document provides detailed protocols for determining the MIC of this compound against mycobacterial isolates using two standard methods: Broth Microdilution and the Agar (B569324) Proportion Method. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]

Quantitative Data Summary

The MIC of this compound can vary significantly based on the mycobacterial species and its resistance profile to other rifamycins, particularly rifampin.

Table 1: Typical this compound MIC Ranges for Mycobacterium tuberculosis complex (MTBC)

| MTBC Isolate Type | Method | Typical MIC Range (µg/mL) | Reference(s) |

| Rifampin-Susceptible | Broth Dilution (7H9/7H12) | 0.015 - 0.125 | [5][6][7] |

| Rifampin-Susceptible | Agar Dilution (7H10/7H11) | ≤0.06 | [6] |

| Rifampin-Resistant | Broth Dilution (7H9/7H12) | 0.25 - >16.0 | [5][6][8] |

| Rifampin-Resistant (retaining RFB susceptibility) | MGIT 960 | 0.0625 - 0.5 | [8] |

| Quality Control Strain (H37Rv ATCC 27294) | MGIT 960 | 0.0312 - 0.125 | [8] |

| Quality Control Strain (H37Rv ATCC 27294) | EUCAST Broth Microdilution | 0.015 - 0.06 | [4] (Implied from INH/LVX ranges) |

Note: Some rifampin-resistant strains may remain susceptible to this compound, often depending on the specific rpoB gene mutation.[1][8]

Table 2: Typical this compound MIC Ranges for Non-Tuberculous Mycobacteria (NTM)

| NTM Species | Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| M. avium complex (MAC) | Broth Dilution | 0.125 - 0.25 | 0.25 - 0.5 | [5] |

| M. kansasii | Broth Dilution | - | ≤0.5 (MIC₉₉) | [9] |

| M. fortuitum | Broth Microdilution | 4 | 16 | [10][11] |

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This method, aligned with EUCAST recommendations, is used to determine the MIC in a liquid medium.[4]

1. Materials:

-

This compound Powder: Analytical grade.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).

-

Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol. For some NTM, 0.05% Tween 80 may be added, though it can lower MIC values.[9][12]

-

Plates: Sterile 96-well U-bottom microtiter plates with lids.[4]

-

Reagents: Sterile saline or water with 0.05% Tween 80, glass beads.

-

Equipment: Biosafety cabinet, vortex mixer, incubator (35-37°C), McFarland standard (0.5), inverted mirror for reading.

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at 1280 µg/mL in DMSO. b. Sterilize by filtration through a 0.22 µm filter. c. Aliquot and store at -70°C until use.

3. Inoculum Preparation: a. From a fresh culture on Löwenstein-Jensen or 7H11 agar, transfer several colonies into a tube containing sterile water and glass beads. b. Vortex vigorously for 1-2 minutes to break up clumps. c. Allow large particles to settle for 30 minutes. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard (approx. 1 x 10⁷ CFU/mL). e. Prepare the final inoculum by diluting this suspension 1:100 in 7H9 broth to achieve a target concentration of ~1 x 10⁵ CFU/mL.[4]

4. Plate Preparation: a. In a 96-well plate, add 100 µL of 7H9 broth to all wells. b. Add 100 µL of the working this compound solution (e.g., 16 µg/mL) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to achieve the desired concentration range (e.g., 8 µg/mL to 0.015 µg/mL). Discard 100 µL from the last drug-containing well. d. Add 100 µL of the final bacterial inoculum to each well. e. Controls:

- Growth Control: A well containing 100 µL of broth and 100 µL of the final inoculum.

- Sterility Control: A well containing 200 µL of uninoculated broth.

- 1:100 Growth Control: A well containing 100 µL of broth and 100 µL of a 1:100 dilution of the final inoculum (target ~1 x 10³ CFU/mL). This control is used to determine the appropriate reading time.[4]

5. Incubation: a. Seal the plate with a lid or adhesive sealer and place it in a plastic bag to prevent dehydration. b. Incubate at 35-37°C. c. For MTBC, incubate for 7-21 days. For NTM, incubation times vary (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slowly growing NTM).[11]

6. Reading and Interpretation: a. Read the plates when visible growth (a distinct pellet or turbidity) is observed in the 1:100 growth control well.[4] b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Protocol 2: Agar Proportion Method MIC Testing

This method determines the proportion of bacteria in a population that is resistant to a specific concentration of a drug.[13][14]

1. Materials:

-

This compound Powder & Stock Solution: As prepared in Protocol 1.

-

Media: Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC.

-

Plates: Quadrant petri dishes.

-

Equipment: As in Protocol 1, plus a 45-50°C water bath.

2. Preparation of Drug-Containing Media: a. Prepare molten agar and cool to 45-50°C in a water bath. b. Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 µg/mL). Mix gently to avoid bubbles. c. Prepare a drug-free control plate. d. Dispense the agar into petri dishes and allow them to solidify.

3. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 1.0 McFarland standard. b. Prepare two dilutions from this suspension: 10⁻² and 10⁻⁴.

4. Inoculation: a. Inoculate the drug-free control quadrant with 100 µL of both the 10⁻² and 10⁻⁴ dilutions. b. Inoculate each of the drug-containing quadrants with 100 µL of the 10⁻² dilution. c. Allow the inoculum to be absorbed into the agar before incubation.

5. Incubation: a. Incubate plates in a CO₂-permeable bag at 35-37°C in a 5-10% CO₂ atmosphere for up to 21 days.

6. Reading and Interpretation: a. After 3 weeks, count the number of Colony Forming Units (CFUs) on the control and drug-containing quadrants. The 10⁻⁴ dilution on the control plate should yield between 50 and 200 colonies. b. Calculate the percentage of resistant bacteria: (CFU on drug plate / CFU on control 10⁻² plate) x 100. c. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population (i.e., allows for <1% growth compared to the control).[14]

Visualizations

Diagram 1: Broth Microdilution Workflow for this compound MIC

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Diagram 2: Logical Flow for Agar Proportion Method

Caption: Logical workflow for the agar proportion method to determine this compound MIC.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EUCAST: Mycobacteria (AMST) [eucast.org]

- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Rifabutine: minimal inhibitory and bactericidal concentrations for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minimal inhibitory concentrations of rifabutin, ciprofloxacin, and ofloxacin against Mycobacterium tuberculosis isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rifabutin and Rifampin Resistance Levels and Associated rpoB Mutations in Clinical Isolates of Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. MIC Distributions of Routinely Tested Antimicrobials and of Rifabutin, Eravacycline, Delafloxacin, Clofazimine, and Bedaquiline for Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. academic.oup.com [academic.oup.com]